4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a cyclopenta[d]pyrimidin-2-one core with phenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Phenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often using reagents such as phenyl halides and methylphenyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, particularly in the context of enzyme inhibition or receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, it may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-METHYLPHENYL-2-OXOETHYL SULFANYL COMPOUNDS: These compounds share the sulfanyl linkage and aromatic substituents but differ in the core structure.
PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE DERIVATIVES: These derivatives share the core structure but may have different substituents.
Uniqueness
The uniqueness of 4-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-1-PHENYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its combination of structural features, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C22H20N2O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C22H20N2O2S/c1-15-10-12-16(13-11-15)20(25)14-27-21-18-8-5-9-19(18)24(22(26)23-21)17-6-3-2-4-7-17/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
InChI Key |
MLRGWWNHEBQRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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